molecular formula C14H26O3 B3053906 10-Hydroxydecyl 2-methylprop-2-enoate CAS No. 56927-66-3

10-Hydroxydecyl 2-methylprop-2-enoate

Cat. No. B3053906
CAS RN: 56927-66-3
M. Wt: 242.35 g/mol
InChI Key: ZUQABTLQDXJZFK-UHFFFAOYSA-N
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Description

10-Hydroxydecyl 2-methylprop-2-enoate, also known as 10-Hydroxydecylmethacrylat, is a chemical compound with the molecular formula C14H26O3 . It has a molecular weight of 242.35400 .


Synthesis Analysis

The synthesis of 10-Hydroxydecyl 2-methylprop-2-enoate involves the use of 1,10-Decanediol and Methacrylic acid . It has been used in the synthesis of 6, 8-dithiooctanoates and phosphonic acid monomers for dental adhesives .


Molecular Structure Analysis

The molecular structure of 10-Hydroxydecyl 2-methylprop-2-enoate consists of 14 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The exact mass is 242.18800 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 10-Hydroxydecyl 2-methylprop-2-enoate include a molecular weight of 242.35400, an exact mass of 242.18800, and a LogP of 3.21880 . The boiling point, melting point, and density are not available .

Safety And Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin or eye contact, wash off with soap and plenty of water and consult a physician . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

properties

IUPAC Name

10-hydroxydecyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-13(2)14(16)17-12-10-8-6-4-3-5-7-9-11-15/h15H,1,3-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQABTLQDXJZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620946
Record name 10-Hydroxydecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxydecyl 2-methylprop-2-enoate

CAS RN

56927-66-3
Record name 10-Hydroxydecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Hydroxyhexylmethacrylate was prepared using the same method as in the preparation of 10-hydroxydecylmethacrylate. 1,6-hexanediol was used instead of 1,10-decanediol. The same molar quantities of reactants were used. 11.5 g of product (62% yield) were collected.
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62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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